1-(3,4-Dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
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Overview
Description
1-(3,4-Dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes two dimethylphenyl groups and a nitrophenyl group attached to the pyrazole ring.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves cyclocondensation reactions. One common method is the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the methyl groups, converting them into carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings can be functionalized with various substituents. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the nitro group can produce amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,5-dimethylpyrazole: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.
1-(4-Chlorophenyl)-3,5-dimethylpyrazole: Contains a chlorophenyl group instead of a nitrophenyl group, which can influence its electronic properties and reactivity.
1-(3,4-Dimethylphenyl)-3,5-dimethylpyrazole: Similar structure but without the nitrophenyl group, leading to different applications and properties.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-9-17(10-13(12)2)21-15(4)19(14(3)20-21)16-6-5-7-18(11-16)22(23)24/h5-11H,1-4H3 |
InChI Key |
VWSPGGSUAQNGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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